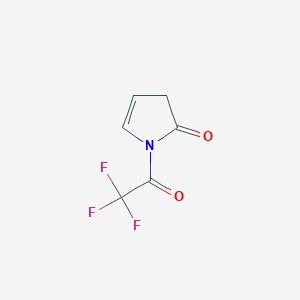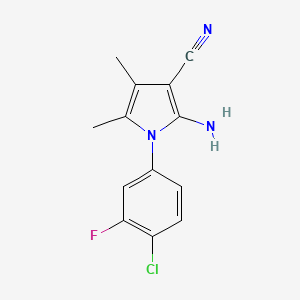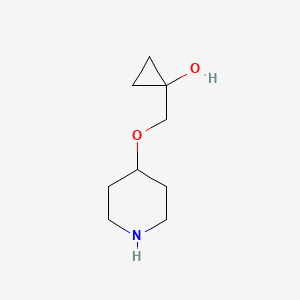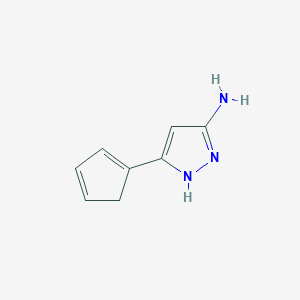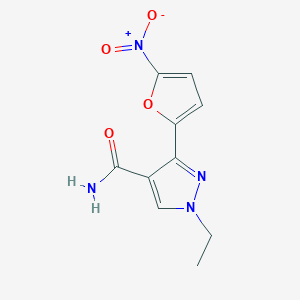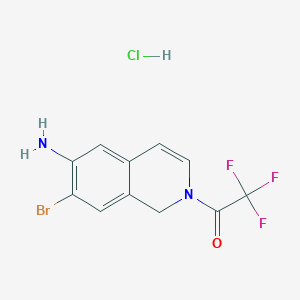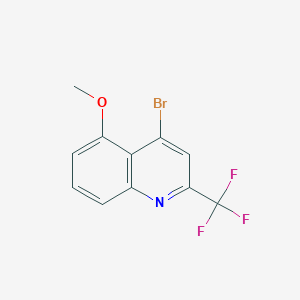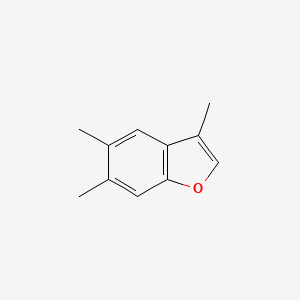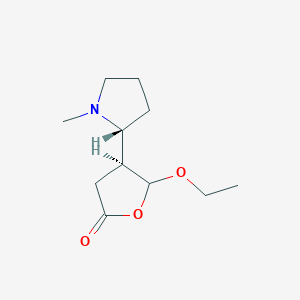
(4S)-5-Ethoxy-4-((R)-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one is a synthetic organic compound that belongs to the class of dihydrofurans This compound is characterized by its unique structure, which includes an ethoxy group, a methylpyrrolidinyl group, and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include the following steps:
Formation of the Dihydrofuran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Ethoxy Group: This step might involve an etherification reaction using an appropriate ethylating agent.
Attachment of the Methylpyrrolidinyl Group: This can be done through a nucleophilic substitution reaction, where a pyrrolidine derivative is introduced.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological pathways.
Medicine
In medicinal chemistry, (4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one could be explored for its potential therapeutic applications. Its structural features might make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions.
Comparison with Similar Compounds
Similar Compounds
- (4S)-5-Methoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one
- (4S)-5-Ethoxy-4-(®-1-ethylpyrrolidin-2-yl)dihydrofuran-2(3H)-one
Uniqueness
(4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(4S)-5-ethoxy-4-[(2R)-1-methylpyrrolidin-2-yl]oxolan-2-one |
InChI |
InChI=1S/C11H19NO3/c1-3-14-11-8(7-10(13)15-11)9-5-4-6-12(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9+,11?/m0/s1 |
InChI Key |
ZCKXBUARIGFWLI-VUHGHZMFSA-N |
Isomeric SMILES |
CCOC1[C@@H](CC(=O)O1)[C@H]2CCCN2C |
Canonical SMILES |
CCOC1C(CC(=O)O1)C2CCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


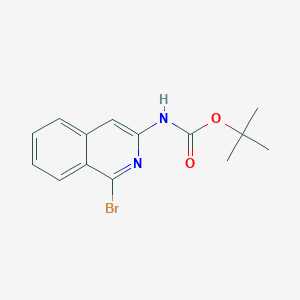
![Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15206713.png)
